molecular formula C19H21ClN6O B8339339 N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide

N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide

Cat. No.: B8339339
M. Wt: 384.9 g/mol
InChI Key: RGWZIOREBVBEMI-UHFFFAOYSA-N
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Description

N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

N-[[4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-4-chlorobenzamide

InChI

InChI=1S/C19H21ClN6O/c20-14-3-1-13(2-4-14)18(27)23-11-19(21)6-9-26(10-7-19)17-15-5-8-22-16(15)24-12-25-17/h1-5,8,12H,6-7,9-11,21H2,(H,23,27)(H,22,24,25)

InChI Key

RGWZIOREBVBEMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CNC(=O)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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NC1(CNC(=O)c2ccc(Cl)cc2)CCNCC1
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Synthesis routes and methods II

Procedure details

A degassed mixture of crude N-(4-amino-piperidin-4-ylmethyl)-4-chloro-benzamide dihydrochloride (6.1 mg), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2.6 mg, 0.016 mmol), triethylamine (16 μL, 0.09 mmol) and n-butanol (0.3 mL) was stirred at 100° C. for 17 hours. The solvents were concentrated. The crude mixture was first purified on an SCX-II acidic resin, eluting with methanol then 2M ammonia-methanol, and then by preparative TLC, eluting with 15% methanol-dichloromethane, to give N-[4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-ylmethyl]-4-chloro-benzamide (3.3 mg, 0.009 mmol, 69% over 2 steps). LC-MS (LCT2) m/z 385 [M+H+], Rt 2.58 min.
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N-(4-amino-piperidin-4-ylmethyl)-4-chloro-benzamide dihydrochloride
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6.1 mg
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2.6 mg
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16 μL
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